5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride
Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C8H10N2O·HCl and is often used in research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as crystallization or chromatography is common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-one derivatives, while reduction can produce tetrahydronaphthyridine derivatives with varying degrees of saturation.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound, known for its broad range of biological activities.
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol: A similar compound with slight structural differences, leading to variations in biological activity.
1,5-Naphthyridine: Another naphthyridine derivative with distinct chemical properties and applications.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9,11H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQFKDIAWPZSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672002 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625098-88-6 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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